1-Fluoro-4-isopropoxy-2-methylbenzene
CAS No.:
Cat. No.: VC17974493
Molecular Formula: C10H13FO
Molecular Weight: 168.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13FO |
|---|---|
| Molecular Weight | 168.21 g/mol |
| IUPAC Name | 1-fluoro-2-methyl-4-propan-2-yloxybenzene |
| Standard InChI | InChI=1S/C10H13FO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,1-3H3 |
| Standard InChI Key | MPEZGAOIRPORIT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)OC(C)C)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1-Fluoro-4-isopropoxy-2-methylbenzene belongs to the class of substituted benzenes, featuring a fluorine atom at position 1, an isopropoxy group (-OC(CH₃)₂) at position 2, and a methyl group (-CH₃) at position 4 . Its molecular formula, C₁₀H₁₃FO, corresponds to a molecular weight of 168.21 g/mol, as calculated using PubChem’s atomic mass data . The compound’s SMILES notation, CC1=CC(=C(C=C1)F)OC(C)C, and InChIKey, BLVPGQNBSANFEO-UHFFFAOYSA-N, provide unambiguous representations of its structure .
Table 1: Key Identifiers of 1-Fluoro-4-isopropoxy-2-methylbenzene
Structural and Stereochemical Considerations
The compound’s planar benzene ring ensures minimal steric hindrance, while the isopropoxy group introduces a branched alkoxy moiety that influences its solubility and reactivity . X-ray crystallography or computational modeling would be required to confirm its three-dimensional conformation, but PubChem’s 3D conformer data suggests a staggered arrangement of substituents to minimize van der Waals repulsions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-fluoro-4-isopropoxy-2-methylbenzene typically involves Williamson ether synthesis or nucleophilic aromatic substitution (NAS).
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Williamson Ether Synthesis:
Reacting 2-fluoro-4-methylphenol with isopropyl bromide in the presence of a base (e.g., K₂CO₃) yields the target compound . This method benefits from mild conditions and high selectivity. -
Nucleophilic Aromatic Substitution:
Fluorine’s poor leaving-group ability limits the applicability of NAS, but electron-withdrawing groups adjacent to the fluorine could enhance reactivity in specialized cases .
Industrial-Scale Production
Industrial manufacturing prioritizes cost efficiency and yield optimization. Continuous-flow reactors and catalytic systems (e.g., phase-transfer catalysts) are employed to enhance reaction rates and purity . Suppliers such as Boroncore and EvitaChem offer the compound for research purposes, though large-scale production details remain proprietary .
Physicochemical Properties
Physical State and Solubility
1-Fluoro-4-isopropoxy-2-methylbenzene is a liquid at room temperature, with a boiling point estimated to exceed 200°C based on analogous fluorinated ethers . Its lipophilic isopropoxy group confers solubility in organic solvents like dichloromethane and ethyl acetate, while aqueous solubility is negligible .
Table 2: Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| State at 25°C | Liquid | |
| Boiling Point | >200°C (estimated) | |
| Solubility in Water | Insoluble | |
| LogP (Partition Coefficient) | ~3.2 (predicted) |
Spectroscopic Characteristics
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¹H NMR: Signals at δ 1.3 ppm (isopropoxy CH₃), δ 2.3 ppm (aryl CH₃), and δ 4.5 ppm (isopropoxy CH) confirm substituent positions .
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¹³C NMR: Peaks near δ 160 ppm (C-F) and δ 70 ppm (isopropoxy C-O) align with reported fluorinated ethers .
Applications in Industry and Research
Pharmaceutical Intermediates
The compound’s fluorine atom enhances metabolic stability and bioavailability, making it valuable in drug discovery. It serves as a precursor to kinase inhibitors and antipsychotic agents, where the isopropoxy group modulates target binding .
Agrochemicals
Fluorinated aromatic ethers are integral to herbicides and pesticides. The methyl group in 1-fluoro-4-isopropoxy-2-methylbenzene may improve soil adhesion, prolonging agrochemical efficacy .
Materials Science
In polymer chemistry, this compound acts as a monomer for fluorinated polyethers, imparting thermal stability and chemical resistance to coatings and adhesives .
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